5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol
Overview
Description
The compound 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol is a fluorinated benzothiazole derivative. Fluorinated benzothiazoles, such as the ones described in the provided papers, are of significant interest due to their biological properties, particularly their antitumor activities. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxicity in vitro against certain human breast cancer cell lines .
Synthesis Analysis
The synthesis of fluorinated benzothiazoles can be achieved through various synthetic routes. One method involves the Jacobsen cyclization of precursor thiobenzanilides, which has been modified to produce pure samples of target compounds . Another approach uses S-Benzylisothiouronium halides as thiol equivalents to access benzothiazole carboxyl building blocks, with the reactions monitored using 19F NMR spectroscopy . Additionally, the synthesis of related heterocycles, such as triazolobenzothiazoles, can be performed through condensation reactions .
Molecular Structure Analysis
The molecular structures of synthesized benzothiazole derivatives are typically confirmed using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and 19F-NMR, as well as infrared (IR) spectra and high-resolution mass spectrometry . These methods ensure the correct identification of the compounds and their structural integrity.
Chemical Reactions Analysis
The reactivity of benzothiazole derivatives can lead to the formation of various heterocyclic compounds. For example, the interaction of triazole thiols with bromo-nitrophthalonitrile in the presence of K2CO3 can yield triazolobenzothiazole dicarbonitriles . Moreover, the thiol-thione tautomeric equilibrium of benzothiazole derivatives is an area of study, as it can influence the compound's properties and reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure and substituents. The introduction of fluorine atoms, for instance, can significantly affect the compound's biological activity, as seen with the cytotoxic effects against breast cancer cell lines . The presence of trifluoromethyl groups can also lead to interesting interactions, such as short intermolecular F···F contacts, which can be studied using theoretical calculations and vibrational spectra .
Scientific Research Applications
Synthesis of Novel Compounds
5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol (TFMBTT) is utilized in the synthesis of various novel compounds. For instance, it is used in the synthesis of 3-aryl-substituted [1,2,4]triazolo][3,4-b][1,3]benzothiazole-6,7-dicarbonitriles, demonstrating its versatility in creating complex organic structures (Abramov et al., 2005). Similarly, TFMBTT plays a crucial role in the development of copper-catalyzed double thiolation reactions, which are key in synthesizing benzothiazoles and benzothiophenes (Li et al., 2010).
Biological Activity and Applications
TFMBTT derivatives exhibit a range of biological activities. They are known for their antibacterial, antifungal, antitumor, antispasmodic, anti-inflammatory, antioxidant, and antiallergic properties (Shagun et al., 2016). This broad spectrum of biological activities suggests potential applications in pharmaceuticals and healthcare.
Anticancer Properties
The anticancer potential of TFMBTT derivatives is a significant area of research. Benzothiazole acylhydrazones derived from TFMBTT have shown promise as potent anticancer agents, highlighting the compound's potential in developing new cancer treatments (Osmaniye et al., 2018).
Material Science and Catalysis
In the field of material science, TFMBTT derivatives are used in the modification of conjugated microporous poly-benzothiadiazole for enhancing water compatibility. This application is crucial in photocatalytic processes and the generation of singlet oxygen (Urakami et al., 2013).
Corrosion Inhibition
TFMBTT derivatives also find applications as corrosion inhibitors. Their effectiveness in protecting steel against corrosion in acidic environments highlights their potential in industrial applications (Hu et al., 2016).
Synthesis of Fluorescent Compounds
TFMBTT is involved in the synthesis of fluorescent compounds. For instance, benzothiazol-2-ylquinoline-5-maleimides synthesized using TFMBTT show enhanced fluorescence upon thiol addition, indicating their use in sensitive thiol detection and as fluorescent labels in biological studies (Nair & Rajasekharan, 2004).
Antimicrobial Agents
TFMBTT derivatives have shown antimicrobial effects against common pathogens, making them potential candidates for the development of new antimicrobial agents (Xie et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NS2/c9-8(10,11)4-1-2-6-5(3-4)12-7(13)14-6/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRUWESABPZMRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350684 | |
Record name | 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol | |
CAS RN |
23420-87-3 | |
Record name | 5-(Trifluoromethyl)-2(3H)-benzothiazolethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23420-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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